Product packaging for Naphthalene-2,7-disulfonyl dichloride(Cat. No.:CAS No. 19551-16-7)

Naphthalene-2,7-disulfonyl dichloride

Cat. No.: B106891
CAS No.: 19551-16-7
M. Wt: 325.2 g/mol
InChI Key: FJKUZZHKEDNPDN-UHFFFAOYSA-N
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Description

Naphthalene-2,7-disulfonyl dichloride (CAS 19551-16-7) is a high-purity, bifunctional organic building block specifically designed for advanced research applications. This compound features a rigid naphthalene core symmetrically functionalized with two highly reactive sulfonyl chloride groups, making it an invaluable intermediate in organic synthesis and materials science . The primary research value of this reagent lies in its role as a versatile cross-linking agent and monomer for constructing sophisticated molecular architectures. Its electrophilic sulfonyl chloride groups readily undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides and sulfonic acid esters, respectively . This reactivity profile enables researchers to synthesize a diverse range of symmetrical and unsymmetrical derivatives by carefully controlling reaction conditions. The compound is instrumental in the preparation of novel polyamides and other high-performance polymers, where its rigid 2,7-disubstituted naphthalene backbone imparts enhanced thermal stability and unique optical properties to the resulting materials . Beyond polymer science, this building block finds significant utility in supramolecular chemistry and materials research. The specific 2,7-substitution pattern provides a linear, constrained geometry that is particularly valuable for creating defined molecular structures with potential applications in molecular recognition systems and specialized dye chemistry . Researchers also utilize this compound as a scaffold for developing new biologically active molecules, leveraging the established pharmacological importance of sulfonamide derivatives. This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. It requires careful handling as a moisture-sensitive compound and should be stored sealed in dry, cool conditions between 2-8°C to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2O4S2 B106891 Naphthalene-2,7-disulfonyl dichloride CAS No. 19551-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUZZHKEDNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383558
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19551-16-7
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

Naphthalene-2,7-disulfonyl dichloride is characterized by two sulfonyl chloride groups attached to the naphthalene (B1677914) ring. These groups are the primary sites of chemical reactivity, particularly with nucleophiles. The sulfur atom in each sulfonyl chloride group is electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives.

The reaction of this compound with nucleophiles such as amines, alcohols, and thiols generally proceeds through a nucleophilic substitution mechanism at the sulfonyl sulfur center. While specific kinetic data for this compound is not extensively detailed in the provided search results, the reactivity of aromatic sulfonyl chlorides has been widely studied, and these studies provide a framework for understanding its behavior.

The general mechanism for the reaction with a nucleophile (NuH) is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride group.

Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and a new bond between the sulfur and the nucleophile is formed.

The kinetics of these reactions are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. For aromatic sulfonyl chlorides, the reaction mechanism is generally considered to be a concerted SN2-type process, although a stepwise addition-elimination mechanism can also occur, particularly with stronger nucleophiles. researchgate.net

Studies on analogous compounds, such as benzenesulfonyl chlorides, have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction rate. mdpi.com For this compound, the electronic properties of the naphthalene ring system and the presence of two sulfonyl chloride groups would be expected to affect its reactivity profile.

The reaction of this compound with various nucleophiles leads to the formation of a range of important derivatives.

Sulfonamides: Reaction with primary or secondary amines yields N-substituted sulfonamides. This is a common and versatile method for sulfonamide synthesis. nih.govekb.eg The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. The general reaction is:

R-SO2Cl + 2 R'NH2 → R-SO2NHR' + R'NH3+Cl-

Sulfonic Esters: Alcohols react with this compound to form sulfonic esters. This reaction is often catalyzed by a base, such as pyridine.

R-SO2Cl + R'OH → R-SO2OR' + HCl

Thiosulfonates: Thiols can react with sulfonyl chlorides to produce thiosulfonates.

R-SO2Cl + R'SH → R-SO2SR' + HCl

The synthesis of these derivatives is a cornerstone of the utility of sulfonyl chlorides in organic synthesis. ucl.ac.uk

The reactivity of this compound can be compared with other aromatic sulfonyl chlorides. Generally, the reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic and steric effects of the substituents on the aromatic ring.

Aromatic sulfonyl fluorides are generally more thermally and chemically robust and less susceptible to hydrolysis compared to their chloride counterparts. nih.gov The presence of ortho-alkyl groups in benzenesulfonyl chlorides has been observed to surprisingly accelerate the rate of nucleophilic substitution, a phenomenon attributed to steric effects that favor the transition state geometry. mdpi.com

While direct comparative kinetic data for this compound was not found in the search results, it is expected that its reactivity would be comparable to other disulfonyl chlorides and influenced by the rigid, electron-rich naphthalene core.

Hydrolytic Stability and Degradation Kinetics

The stability of this compound in the presence of water is a critical factor for its storage and use in synthetic applications. Like most sulfonyl chlorides, it is susceptible to hydrolysis.

This compound hydrolyzes in the presence of water to form naphthalene-2,7-disulfonic acid and hydrochloric acid. The mechanism of hydrolysis for aromatic sulfonyl chlorides has been a subject of extensive study. osti.govacs.orgsci-hub.se

The hydrolysis process is thought to proceed through a nucleophilic attack of a water molecule on the sulfonyl sulfur atom. acs.org This can occur via an SN2-like mechanism where the water molecule directly displaces the chloride ion. Alternatively, an addition-elimination mechanism involving a pentacoordinate sulfur intermediate may be operative. researchgate.net

The reaction can be represented as:

C10H6(SO2Cl)2 + 4 H2O → C10H6(SO3H)2 + 2 HCl

Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides have shown that the reaction rate is dependent on factors such as temperature and the pH of the aqueous medium. osti.govacs.org

The susceptibility of this compound to hydrolysis has significant implications for its practical use and storage. The compound must be protected from moisture to prevent degradation. Its utility in aqueous reaction media is limited unless the reaction with the desired nucleophile is significantly faster than the rate of hydrolysis.

The shelf-life of this compound is dependent on the storage conditions, with exclusion of moisture being the most critical factor. The hydrolysis products, naphthalene-2,7-disulfonic acid and hydrochloric acid, can also potentially catalyze further degradation or unwanted side reactions.

The hydrolytic stability of similar compounds, such as terephthaloyl chloride and isophthaloyl chloride, has been shown to be low, with half-lives on the order of minutes in aqueous solutions. nih.gov While specific kinetic data for the hydrolysis of this compound is not available in the provided results, a similar rapid hydrolysis would be expected.

Data Tables

Table 1: Reactivity of this compound with Nucleophiles

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary AminesSulfonamidePresence of a base (e.g., pyridine, triethylamine)
AlcoholsSulfonic EsterBase catalysis often employed
ThiolsThiosulfonateTypically proceeds readily

Table 2: Factors Influencing the Reactivity of Aromatic Sulfonyl Chlorides

FactorEffect on Reaction Rate
Nucleophilicity of the attacking speciesStronger nucleophiles react faster
Solvent PolarityPolar solvents can stabilize charged intermediates and transition states
TemperatureHigher temperatures generally increase the reaction rate
Steric HindranceCan either decrease or, in some cases, increase reactivity
Electronic Effects of SubstituentsElectron-withdrawing groups can increase the electrophilicity of the sulfur atom

Electrophilic Activation and Covalent Bond Formation

This compound is characterized by its two highly reactive sulfonyl chloride groups attached to the naphthalene core. The strong electron-withdrawing nature of the sulfonyl groups renders the sulfur atoms highly electrophilic. This high electrophilicity is the basis for its utility as a reactive intermediate in organic synthesis, enabling facile nucleophilic substitution reactions and covalent bond formation. The labile chloride groups make the compound significantly more reactive than the corresponding sulfonate salts.

The primary mechanism of action involves the reaction of the sulfonyl chloride moieties with nucleophiles. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable covalent bond. This reactivity is fundamental to its application in creating more complex molecules and materials.

The bifunctional nature of this compound, possessing two reactive sites, makes it an effective cross-linking agent. It can react with nucleophilic groups on two different molecules, or on different parts of the same macromolecule, to form stable bridges. This capability is particularly utilized in biological research, where it serves as a cross-linker for proteins and other biomolecules. The sulfonyl chloride groups readily react with nucleophilic side chains of amino acids, such as the amine group of lysine (B10760008) or the hydroxyl group of tyrosine, to form sulfonamide or sulfonate ester linkages, respectively.

In a study investigating the interactions between azinomycin and double-stranded DNA, synthetic analogues with naphthalene moieties were used to explore the efficiency of DNA interstrand cross-linking. nih.gov The substitution pattern on the naphthalene ring was found to be crucial for the effectiveness of the cross-linking process. nih.gov This highlights the importance of the naphthalene scaffold in positioning reactive groups for efficient covalent bond formation between biomolecules.

The sulfonyl chloride groups of this compound are versatile handles for the introduction of a wide array of functional groups onto the naphthalene core. The compound readily undergoes nucleophilic substitution reactions with various nucleophiles, leading to a diverse range of naphthalene derivatives.

Common transformations include reactions with:

Amines: Forms stable sulfonamides. This reaction is widely used in the synthesis of dyes, pigments, and biologically active compounds.

Alcohols: Yields sulfonate esters.

Thiols: Produces thioesters.

Water: Hydrolysis of the sulfonyl chloride groups, often in the presence of an aqueous base, results in the formation of the corresponding Naphthalene-2,7-disulfonic acid. evitachem.com

This reactivity allows for the synthesis of symmetrically or asymmetrically substituted naphthalene derivatives, which are valuable precursors in materials science and medicinal chemistry. researchgate.netnih.gov For instance, palladium-catalyzed amination reactions have been employed to synthesize 2,7-diamino derivatives of naphthalene containing chiral substituents and fluorophore groups, which have potential applications as fluorescent detectors. researchgate.net The ability to introduce different functionalities at the 2 and 7 positions provides a pathway to fine-tune the electronic and photophysical properties of the resulting molecules. researchgate.netacs.org

Radical Reactions and Halogenation Processes

Beyond its electrophilic reactivity, this compound can also participate in reactions involving radical intermediates, particularly in the synthesis of halogenated naphthalenes.

A significant application of this compound is its use as a precursor for the synthesis of 2,7-dihalonaphthalenes. A patented process describes the production of halogenonaphthalenes by reacting a naphthalene sulfonyl halide with a sulfuryl halide in the presence of a free radical source. google.com In this reaction, the sulfonyl halide group is eliminated as sulfur dioxide, and a halogen atom is introduced onto the naphthalene nucleus in its place. google.com

Specifically, 2,7-dichloronaphthalene can be synthesized from this compound. google.com The process is also applicable for producing dibromonaphthalenes by using the appropriate naphthalene sulfonyl bromide and sulfuryl bromide. google.com This method provides a direct route to halogenated naphthalenes from readily available sulfonic acid derivatives.

Starting MaterialReagentsProductKey Features
Naphthalene-2,7-disulfonyl chlorideSulfuryl chloride, Benzoyl peroxide2,7-DichloronaphthaleneElimination of SO2; Introduction of chlorine atoms onto the naphthalene ring. google.com
Naphthalene-1,5-disulfonyl chlorideSulfuryl chloride, Benzoyl peroxide1,5-DichloronaphthaleneReaction proceeds in a solvent like carbon tetrachloride under reflux. google.com
Naphthalene sulfonyl bromideSulfuryl bromide, Free radical sourceBromonaphthaleneThe halogen of the sulfuryl halide should match the halogen of the sulfonyl halide. google.com

The halogenation process described above is contingent on the presence of a compound that serves as a source of free radicals under the reaction conditions. google.com Peroxides, such as benzoyl peroxide, are preferably used as free radical initiators for this transformation. google.comijrpc.com Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) are also well-known thermal radical initiators that could potentially be used. ijrpc.comtcichemicals.com

The initiator is typically required in only a catalytic amount. google.com The reaction is generally conducted at elevated temperatures, often in the range of 30°C to 150°C, to facilitate the decomposition of the initiator and the subsequent radical chain reaction. google.com For example, in the synthesis of 2,7-dichloronaphthalene from Naphthalene-2,7-disulfonyl chloride, benzoyl peroxide is used in conjunction with sulfuryl chloride. google.com The free radical initiator facilitates the cleavage of the carbon-sulfur bond, leading to the elimination of sulfur dioxide and the formation of the halogenated naphthalene derivative. google.com

InitiatorTypeTypical Application Conditions
Benzoyl PeroxidePeroxideUsed in catalytic amounts with sulfuryl halides for halogenation of naphthalene sulfonyl halides. google.com
2,2'-Azobisisobutyronitrile (AIBN)Azo CompoundA widely used radical initiator in organic synthesis, often with trialkyltin hydrides. ijrpc.com
V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile))Azo CompoundA low-temperature radical initiator. ijrpc.com

Advanced Spectroscopic and Computational Elucidation

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the nuanced characteristics of Naphthalene-2,7-disulfonyl dichloride at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's ground-state electronic structure. For this compound, geometry optimization is performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing key structural parameters.

The optimized geometry reveals a planar naphthalene (B1677914) core with the two sulfonyl chloride groups (-SO₂Cl) symmetrically attached at the 2 and 7 positions. Theoretical calculations for related diisopropylnaphthalene isomers have demonstrated the utility of DFT in accurately predicting molecular structures. ru.nl A frequency calculation is subsequently performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its vibrational spectrum (IR and Raman). These calculated frequencies can be compared with experimental data to validate the computational model. For instance, studies on diisopropylnaphthalene isomers have shown very good agreement between theoretical wavenumbers and experimental vibrational spectra. ru.nl

Table 1: Predicted Vibrational Modes of Naphthalene Derivatives This table is illustrative, based on general knowledge of naphthalene derivatives, as specific experimental data for this compound is not widely published.

Frequency (cm-1)AssignmentDescription
~3100-3000ν(C-H)Aromatic C-H stretching
~1600-1450ν(C=C)Aromatic ring stretching
~1370-1350νas(S=O)Asymmetric SO2 stretching
~1180-1160νs(S=O)Symmetric SO2 stretching
~750-700ν(C-S)Carbon-Sulfur stretching
~600-500ν(S-Cl)Sulfur-Chlorine stretching

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. bhu.ac.in The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For naphthalene and its derivatives, the UV-Vis spectrum is typically characterized by strong π → π* transitions. doaj.org In this compound, the presence of the electron-withdrawing sulfonyl chloride groups is expected to influence the energy of these transitions. TD-DFT calculations on similar core-substituted naphthalene diimides have shown that the electronic transition from a donor substituent to an acceptor core results in charge separation and a larger dipole moment in the excited state. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO may have significant contributions from the sulfonyl chloride groups due to their electron-accepting nature. This distribution of frontier orbitals indicates that the naphthalene ring is the likely site for electrophilic attack, while the sulfonyl chloride groups are the reactive centers for nucleophilic substitution. Computational studies on various naphthalene derivatives confirm that HOMO and LUMO orbitals are often located on the aromatic part of the molecule.

Table 2: Calculated FMO Properties of Naphthalene Derivatives This table presents typical energy ranges for naphthalene derivatives as a reference.

ParameterTypical Value (eV)Significance
EHOMO-6.0 to -7.5Ionization Potential (Electron Donating Ability)
ELUMO-1.0 to -2.5Electron Affinity (Electron Accepting Ability)
Energy Gap (ΔE)4.0 to 5.5Chemical Reactivity / Kinetic Stability

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), which provide further quantitative measures of the molecule's reactivity.

Mulliken Charge Distribution and Molecular Electrostatic Potential Analysis

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. This provides insight into the charge distribution and the polarity of different bonds. In this compound, the sulfur and carbon atoms of the sulfonyl chloride groups are expected to carry significant positive charges, making them susceptible to nucleophilic attack. Conversely, the oxygen and chlorine atoms will be negatively charged.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonyl groups and a highly positive potential around the sulfur atoms.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability and charge delocalization.

In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and chlorine atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(S-C) or n(Cl) → σ(S-O)). NBO analysis on a related azo dye containing a naphthalene-2,7-disulfonate moiety revealed strong hyper-conjugations that contribute to the stabilization of the compound. This analysis helps to rationalize the observed geometry and reactivity of the molecule beyond a simple Lewis structure representation.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as its reaction with nucleophiles like amines to form sulfonamides. By calculating the potential energy surface for the reaction, key structures like transition states and intermediates can be identified.

For example, the reaction with an amine would likely proceed through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride group. DFT calculations can be used to model the geometry of the transition state and calculate the activation energy for this step. This provides a theoretical basis for understanding the reaction kinetics and the factors that influence the reaction rate. Such computational studies are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic pathways.

Elucidation of S_N2 and Addition-Elimination Pathways at Sulfonyl Sulfur

The reaction of this compound with nucleophiles primarily occurs at the electrophilic sulfur centers of the sulfonyl chloride groups. Computational studies on analogous sulfonyl systems have identified a competition between a direct displacement (S_N2) mechanism and a two-step addition-elimination pathway. nih.gov In the S_N2 pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration. The addition-elimination mechanism involves the formation of a transient, pentacoordinate sulfurane intermediate, which subsequently eliminates the chloride leaving group. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the naphthalene ring.

Theoretical Studies on Steric and Inductive Effects on Reaction Rates

Theoretical models can quantify the impact of steric and inductive effects on the reactivity of the sulfonyl chloride groups. The rigid, fused ring system of the naphthalene core imparts significant steric hindrance, which can influence the approach of nucleophiles. canterbury.ac.nz The positions of the sulfonyl chloride groups at the 2 and 7 positions are less sterically hindered than the alpha-positions, which can affect reaction rates. canterbury.ac.nz Furthermore, the electron-withdrawing nature of the sulfonyl chloride groups and the aromatic system itself influences the electrophilicity of the sulfur atoms. Computational analysis allows for the separation of these steric and electronic factors to predict their quantitative contributions to the reaction kinetics. canterbury.ac.nz

High-Resolution Spectroscopic Characterization

A suite of high-resolution spectroscopic methods is employed to confirm the identity and purity of this compound and to probe its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. Due to the symmetry of the 2,7-disubstituted naphthalene core, the molecule exhibits a simplified NMR spectrum. The aromatic protons are expected to appear as multiplet signals in the range of δ 7.8–8.5 ppm. The sulfonyl carbons are anticipated to resonate between δ 125–135 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H7.8 - 8.5Multiplet
¹³C125 - 135Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule, identifying the functional groups present. The IR spectrum of this compound is characterized by strong stretching vibrations of the S=O bonds, typically appearing around 1370 cm⁻¹ and 1170 cm⁻¹. The C-Cl bond also gives rise to a characteristic absorption in the lower frequency region, around 600 cm⁻¹. Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, complements the IR data and can provide further insights into the molecular structure. semanticscholar.orgnih.gov

Interactive Data Table: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
S=O Asymmetric Stretch~1370
S=O Symmetric Stretch~1170
C-Cl Stretch~600

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Naphthalene and its derivatives are known to absorb UV radiation due to π-π* transitions within the aromatic system. scholarsresearchlibrary.com The presence of the sulfonyl chloride groups can influence the position and intensity of these absorption bands. While naphthalene itself is fluorescent, the fluorescence properties of this compound may be altered by the heavy chlorine atoms and the electron-withdrawing sulfonyl groups. Naphthalene derivatives are known to be useful for a variety of applications owing to their strong fluorescence and photostability. nih.gov Studies on related naphthalene sulfonates have shown strong fluorescence, and it is plausible that this compound or its derivatives could exhibit interesting photophysical properties. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern in the mass spectrum can provide valuable structural information, with characteristic losses of SO₂, Cl, and other fragments from the parent molecule.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the quality control of this compound and for monitoring its conversion in chemical reactions. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the physicochemical properties of the analyte and its surrounding matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the predominant technique for the analysis of this compound and its related sulfonated derivatives. Due to its high reactivity, particularly its susceptibility to hydrolysis, the disulfonyl dichloride is often analyzed by observing the formation of its corresponding naphthalene-2,7-disulfonic acid. The high polarity and low volatility of these compounds make them ideal candidates for LC-based separation.

High-Performance Liquid Chromatography (HPLC) is typically performed in a reversed-phase mode. nih.gov An ion-pairing agent may be added to the mobile phase to improve the retention and peak shape of the highly polar disulfonate anions on nonpolar stationary phases (like C18). Alternatively, ion-suppressed reversed-phase chromatography, using a mobile phase with a low pH modifier like formic acid, can be employed. nih.gov The separated components are then detected by a mass spectrometer, which provides mass-to-charge ratio information, enabling definitive identification and quantification. nih.gov Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting the deprotonated sulfonic acid species. nih.gov

This technique is crucial for:

Purity Assessment: Quantifying the amount of this compound by measuring its hydrolyzed form, free from starting materials like naphthalene and isomeric impurities.

Reaction Monitoring: Tracking the consumption of the sulfonyl chloride and the formation of products in real-time during the synthesis of dyes, resins, or polymers.

Byproduct Analysis: Identifying and quantifying side-products, such as incompletely chlorinated intermediates or other isomeric disulfonyl dichlorides.

Below is a table summarizing typical parameters for the LC-MS analysis of related naphthalene sulfonate compounds.

ParameterTypical ConditionsPurpose
Chromatography System High-Performance Liquid Chromatography (HPLC)Separates components of the mixture based on polarity.
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 µm particle size)Stationary phase for separating polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water, often with 0.1% Formic Acid. nih.govElutes compounds from the column; formic acid aids in ionization and improves peak shape.
Flow Rate 0.2 - 0.4 mL/minControls the speed of separation and analysis time.
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates charged ions from the eluting compounds for MS detection. Negative mode is ideal for sulfonates.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapSeparates ions based on their mass-to-charge ratio (m/z), allowing for identification.
Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM for high-sensitivity quantification of known analytes; Full Scan for identification of unknowns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging. The compound has a high boiling point and is thermally labile, meaning it can decompose at the high temperatures required for vaporization in the GC inlet. uzh.ch Furthermore, its reactive sulfonyl chloride groups can interact with active sites within the GC system.

However, GC-MS is a powerful tool for analyzing more volatile and thermally stable impurities that may be present in a sample of this compound. researchgate.net This could include:

Residual starting materials like naphthalene.

Solvents used during the synthesis and purification process.

Volatile byproducts from the chlorination reaction.

For a successful analysis of related but more volatile naphthalene metabolites, a derivatization step is often required to convert polar functional groups into less polar, more volatile derivatives before injection into the GC-MS system. uzh.chwiley.com

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

When this compound is used as a monomer in polycondensation reactions, for example, by reacting with diamines to form polysulfonamides or with diols to form polysulfonates, the resulting polymers require characterization of their molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for this purpose. lcms.cz

GPC separates polymer molecules based on their hydrodynamic volume (size in solution). The sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later.

The key parameters obtained from a GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

The experimental setup for GPC analysis of polymers derived from this compound would involve a mobile phase in which the polymer is fully soluble, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), often with additives like lithium bromide to prevent polymer aggregation. The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate).

The following table presents representative GPC data for a copoly(ester-sulfonate) synthesized using a disulfonyl chloride monomer, illustrating the typical results obtained for such polymeric derivatives. researchgate.net

ParameterValueDescription
Number-Average Molecular Weight (Mn) 8,700 g/mol The statistical average molecular weight of the polymer chains.
Weight-Average Molecular Weight (Mw) 25,000 g/mol An average molecular weight where larger chains contribute more significantly.
Polydispersity Index (PDI) 2.87Indicates a broad distribution of polymer chain lengths in the sample.
Mobile Phase Tetrahydrofuran (THF)A common organic solvent used to dissolve the polymer for analysis.
Calibration Standard PolystyreneUsed to create a calibration curve relating elution time to molecular weight.

Applications in Functional Materials and Supramolecular Chemistry

Polymer Synthesis and Engineering

The bifunctional nature of Naphthalene-2,7-disulfonyl dichloride, with two reactive sulfonyl chloride groups, makes it a candidate for step-growth polymerization reactions. These reactions could lead to the formation of polysulfonamides or poly-sulfonates with tailored properties.

Theoretically, this compound can react with various co-monomers, such as diamines or diols, to produce polysulfonamides and polysulfonates, respectively. The incorporation of the rigid naphthalene-2,7-diyl unit into the polymer backbone would be expected to enhance thermal stability and mechanical strength. Research on other naphthalene-based polymers, such as those derived from 2,7-dihydroxynaphthalene, has demonstrated that the inclusion of the naphthalene (B1677914) moiety can lead to polymers with high glass transition temperatures and good thermal stability. For instance, poly(ester amide)s containing naphthalene-2,7-diyl units have been synthesized and shown to possess excellent thermal properties.

The synthesis of such polymers would likely involve polycondensation reactions. The properties of the resulting polymers could be tuned by the choice of the co-monomer, allowing for the engineering of materials with specific characteristics, such as solubility, processability, and thermal resistance.

Table 1: Potential Polymer Classes Derived from this compound

Polymer ClassCo-monomer TypePotential Properties
PolysulfonamidesDiaminesHigh thermal stability, good mechanical strength, potential for hydrogen bonding
PolysulfonatesDiolsGood thermal stability, potential for hydrolytic degradation

This compound can also be utilized in the synthesis of smaller, specialized molecules that can act as additives for existing polymers. By reacting the sulfonyl chloride groups with monofunctional nucleophiles, a variety of derivatives can be obtained. These derivatives could be designed to function as flame retardants, plasticizers, or UV stabilizers. The naphthalene core provides a stable aromatic scaffold that can be beneficial for these applications. While specific examples of this compound being used as a polymer additive are not readily found in scientific literature, the general use of sulfonated naphthalene derivatives in applications like superplasticizers for concrete suggests the potential for this class of compounds in modifying material properties.

The sulfonamide linkage, which can be formed from the reaction of this compound with amines, offers a platform for the development of polymeric catalysts. The sulfonamide group can act as a ligand for metal catalysts or as a Brønsted acid catalyst itself. By immobilizing these catalytic sites on a polymer backbone derived from this compound, it may be possible to create recyclable and reusable catalysts.

While no specific research has been identified on polymeric catalysts derived from this compound, the broader field of sulfonamide-based catalysts is an active area of research. For example, sulfonamide-supported group 4 complexes have been investigated as catalysts for the ring-opening polymerization of lactones. The synthesis of a polymeric version would involve the polycondensation of this compound with a diamine that also contains a catalytically active site or a site that can be subsequently functionalized.

Characterization of such polymeric catalysts would involve a range of techniques to confirm the polymer structure and assess its catalytic activity.

Table 2: Characterization Techniques for Sulfonamide-based Polymeric Catalysts

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)Polymer structure and composition
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of functional groups (e.g., sulfonamide)
Gel Permeation Chromatography (GPC)Molecular weight and molecular weight distribution
Thermogravimetric Analysis (TGA)Thermal stability of the polymer
Catalytic Activity TestsEfficacy and recyclability of the catalyst

Supramolecular Assembly and Architectures

The planar and aromatic nature of the naphthalene core makes it an attractive component for the design of self-assembling supramolecular structures. These assemblies are held together by non-covalent interactions, such as π-π stacking and hydrogen bonding.

The design of self-assembling systems based on naphthalene-derived moieties, including those that could be synthesized from this compound, relies on encoding specific recognition motifs into the molecular structure. For instance, converting the sulfonyl chloride groups to sulfonamides with appropriate hydrogen bonding donors and acceptors would introduce directional interactions that can guide the assembly process.

The formation of ordered supramolecular structures from derivatives of this compound would be governed by a combination of intermolecular forces.

π-π Stacking: The electron-rich naphthalene core is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset fashion. researchgate.net These interactions are a primary driving force for the aggregation of many naphthalene-based molecules and are crucial for the formation of one-dimensional stacks or columns. researchgate.netnih.gov The strength of these interactions can be modulated by the electronic nature of the substituents on the naphthalene ring.

Hydrogen Bonding: If the sulfonyl chloride groups are converted to sulfonamides, hydrogen bonding between the N-H donor and the S=O acceptor groups would play a significant role in directing the self-assembly process. nih.govresearchgate.net The directionality and strength of these hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks. mdpi.com The interplay between hydrogen bonding and π-π stacking would ultimately determine the final morphology of the self-assembled structure.

Potential for Formation of Hydrogels, Coordination Polymers, and Other Soft Materials

While direct and extensive research specifically detailing the use of this compound in the formation of hydrogels and coordination polymers is limited, the fundamental reactivity of the molecule suggests its potential in these areas. The sulfonyl chloride groups can readily react with difunctional or polyfunctional amines, alcohols, and other nucleophiles to form stable sulfonamide or sulfonate ester linkages. This capability is foundational to the step-growth polymerization processes that can lead to the formation of cross-linked networks essential for hydrogels and other soft materials.

For instance, the reaction with diamines could, in principle, lead to the formation of polysulfonamides. Under appropriate conditions, these polymers could entrap water molecules to form hydrogels. The properties of such hydrogels would be influenced by the nature of the diamine linker, affecting aspects like swelling ratio, mechanical strength, and stimulus-responsiveness.

Similarly, in the realm of coordination polymers, while naphthalene dicarboxylates are more commonly employed as ligands, the sulfonic acid derivative of this compound (Naphthalene-2,7-disulfonic acid) can act as a ligand. The sulfonate groups can coordinate with metal ions, potentially forming one-, two-, or three-dimensional coordination polymers. The structure and properties of these materials would depend on the coordination geometry of the metal ion and the bridging nature of the naphthalene disulfonate ligand.

Advanced Dye and Pigment Chemistry

The naphthalene core is a well-established component of many dyes and pigments due to its inherent aromaticity and photophysical properties. This compound serves as a key intermediate in the synthesis of advanced dyestuffs, where the sulfonyl groups play a crucial role in both the synthesis and the final properties of the dye molecules.

Chromophore Design and Synthesis Strategies

In the design of novel chromophores, the this compound scaffold offers several strategic advantages. The sulfonyl chloride groups can be converted into sulfonamides, which are powerful electron-withdrawing groups. This allows for the creation of "push-pull" systems within a molecule by incorporating electron-donating groups elsewhere on the naphthalene ring or on substituents attached to the sulfonamide nitrogen. Such donor-acceptor structures are fundamental to achieving desired photophysical properties, including strong absorption in the visible region and high fluorescence quantum yields.

The synthesis strategy often involves the reaction of this compound with various amino-functionalized molecules that may themselves be chromophoric or can be further modified. This modular approach allows for the fine-tuning of the electronic and optical properties of the final dye. For example, coupling with amino-azo compounds can lead to the synthesis of complex azo dyes with enhanced fastness properties due to the presence of the sulfonamide linkages.

Preparation of Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. While stilbene-based derivatives are the most common class of FWAs, naphthalene-based structures are also utilized.

Naphthalene-2,7-disulfonic acid, the hydrolysis product of the dichloride, is a known intermediate in the dye industry. google.com Its derivatives can be incorporated into larger conjugated systems that exhibit the fluorescence necessary for whitening effects. The sulfonate groups, in this case, often serve to improve the water solubility of the FWA, which is crucial for its application in detergents and the paper industry. The synthesis of such FWAs would involve converting the sulfonyl chloride groups into functionalities that extend the pi-conjugated system of the molecule, thereby tuning its absorption and emission properties to the desired range.

Material Science Applications beyond Polymers

The utility of this compound extends beyond the synthesis of conventional polymers and dyes into other areas of material science. Its reactivity allows for its use as a crosslinking agent or as a molecular building block for materials with specific electronic or optical properties.

For example, its derivatives can be used in the synthesis of organic semiconductors. The introduction of the electron-withdrawing sulfonamide groups can lower the energy levels of the molecular orbitals, which is a key strategy in the design of n-type organic electronic materials. Furthermore, the rigid naphthalene core can promote ordered molecular packing in the solid state, which is beneficial for charge transport.

While specific, widespread applications of this compound in these advanced material science areas are still emerging, its chemical versatility ensures its continued exploration as a building block for the next generation of functional organic materials.

Medicinal and Biological Research Investigations

Rational Design of Biologically Active Compounds

The strategic use of naphthalene-2,7-disulfonyl dichloride as a building block has enabled the systematic exploration of new chemical entities with therapeutic potential. Its rigid naphthalene (B1677914) backbone allows for a defined spatial orientation of substituents, a crucial factor in designing molecules that can effectively interact with specific biological targets.

This compound as a Molecular Scaffold for Drug Discovery

The naphthalene nucleus itself is a well-established pharmacophore present in numerous approved drugs, highlighting its importance in medicinal chemistry. mdpi.comnih.govekb.eg this compound leverages this privileged scaffold by providing two reactive handles—the sulfonyl chloride groups—that can be readily derivatized. This allows for the creation of libraries of compounds with diverse functionalities, facilitating the exploration of chemical space in the quest for new drug candidates. The defined 2,7-substitution pattern on the naphthalene ring offers a specific geometric arrangement that can be exploited to achieve selective binding to target proteins or enzymes. nih.gov

Synthesis and Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

The reaction of this compound with a wide range of primary and secondary amines readily yields the corresponding N,N'-disubstituted naphthalene-2,7-disulfonamides. This straightforward synthetic accessibility has allowed medicinal chemists to generate extensive libraries of these derivatives for biological screening.

Structure-activity relationship (SAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. For sulfonamide derivatives, SAR studies have revealed that the nature of the substituents on the sulfonamide nitrogen atoms plays a pivotal role in determining their pharmacological properties. nih.gov For instance, the introduction of different aryl, heteroaryl, or alkyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The systematic modification of these substituents allows for the fine-tuning of biological activity to develop more effective and safer therapeutic agents.

Exploration of Anticancer Properties in Naphthalene-Sulfonamide Derivatives

The sulfonamide functional group is a key component in a variety of clinically used anticancer drugs. worldleadershipacademy.live Leveraging this, researchers have synthesized and evaluated naphthalene-sulfonamide derivatives for their potential as anticancer agents. researchgate.netnih.govnih.gov Studies have shown that certain naphthalene-based sulfonamides can exhibit significant cytotoxic activity against various cancer cell lines.

For example, a series of novel sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative activity. One of the most potent compounds, with a naphthalen-1-yl moiety, exhibited IC50 values of 0.51 µM and 0.33 µM against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, respectively. researchgate.net The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. researchgate.net

Interactive Table: Anticancer Activity of Naphthalene-Sulfonamide Derivatives researchgate.net

Compound IDTarget Cell LineIC50 (µM)
5c MCF-70.51 ± 0.03
5c A5490.33 ± 0.01

Investigation of Antimicrobial Potential Across Diverse Pathogens

The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. worldleadershipacademy.live The emergence of drug-resistant pathogens has necessitated the development of new antimicrobial compounds. Naphthalene-sulfonamide derivatives have been investigated for their potential to address this growing health concern. jmchemsci.comnih.gov

Research has demonstrated that various sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. worldleadershipacademy.live While specific studies commencing from this compound are not extensively detailed in publicly available literature, the general principle of incorporating the naphthalene scaffold into sulfonamide structures holds promise for the development of novel antibacterial and antifungal agents. jmchemsci.com The antimicrobial activity of sulfonamides is often attributed to their ability to interfere with essential metabolic pathways in microorganisms, such as folic acid synthesis. worldleadershipacademy.live

Biochemical Cross-Linking and Conjugation

The bifunctional nature of this compound makes it a candidate for applications beyond drug discovery, particularly in the realm of biochemical research as a cross-linking agent.

Applications as a Cross-linking Agent for Proteins and Peptides

Homobifunctional cross-linking reagents are valuable tools for studying protein structure and protein-protein interactions. nih.govresearchgate.net These reagents possess two identical reactive groups that can form covalent bonds with specific functional groups on proteins, such as the primary amines found in lysine (B10760008) residues.

This compound, with its two sulfonyl chloride groups, can theoretically act as a homobifunctional cross-linker for primary amines on proteins, forming stable sulfonamide linkages. The rigid naphthalene spacer would impose a defined distance constraint between the cross-linked residues, providing valuable structural information about the protein or protein complex under investigation. While the specific application of this compound as a protein cross-linking agent is not extensively documented in readily available literature, its chemical properties are consistent with those of other homobifunctional cross-linkers used in proteomics and structural biology. nih.gov

Covalent Modification of Other Biological Macromolecules

This compound possesses two reactive sulfonyl chloride groups, making it a bifunctional reagent capable of covalently modifying biological macromolecules. This bifunctionality allows for the potential to act as a cross-linking agent, forming covalent bonds with reactive nucleophilic residues on proteins, such as the primary amines of lysine side chains or the thiol groups of cysteine residues. The naphthalene core provides a rigid spacer between the two reactive sites.

While specific studies detailing the use of this compound for cross-linking proteins are not extensively documented in publicly available literature, the reactivity of sulfonyl chlorides with primary amines is a well-established principle in bioconjugation chemistry. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.

The potential applications of this compound as a protein cross-linking agent can be inferred from the general use of bifunctional reagents in proteomics and structural biology. nih.gov Such reagents are instrumental in:

Stabilizing Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent analysis by techniques like mass spectrometry.

Probing Protein Conformation: Intramolecular cross-linking can provide distance constraints that help in elucidating the three-dimensional structure of a protein or protein complex.

Immobilizing Proteins: Proteins can be covalently attached to solid supports for applications in affinity chromatography or the development of protein-based biosensors.

The table below outlines the key reactive sites on proteins for sulfonyl chlorides and the nature of the resulting covalent bond.

Reactive Amino Acid ResidueFunctional GroupResulting Covalent Bond
LysinePrimary Amine (-NH₂)Sulfonamide (-SO₂-NH-)
CysteineThiol (-SH)Thiosulfonate (-SO₂-S-) (less common)
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester (-SO₂-O-) (under specific conditions)
HistidineImidazole RingSulfonyl-imidazole adduct (less common)
N-terminusAlpha-Amine (-NH₂)Sulfonamide (-SO₂-NH-)

Advanced Derivatization Strategies in Bioanalytical Chemistry

Development of Fluorescent Probes for Biomolecule Detection (e.g., amino acids, carboxylic acids)

The naphthalene moiety is inherently fluorescent, a property that is exploited in the design of various fluorescent probes. Naphthalene-based compounds, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are widely used as derivatization reagents to introduce a fluorescent tag onto molecules that lack native fluorescence, thereby enabling their sensitive detection. researchgate.net

While this compound is not as commonly employed as a fluorescent labeling reagent as its monofunctional counterparts, its structural features suggest its potential in this application. The reaction of one of the sulfonyl chloride groups with a primary or secondary amine on a target biomolecule, such as an amino acid, would result in a fluorescently labeled derivative. The bifunctional nature of this compound could also allow for the simultaneous labeling of two molecules or the creation of intramolecularly cross-linked fluorescent adducts.

The development of fluorescent probes based on naphthalene derivatives often involves the synthesis of compounds that can selectively react with specific functional groups. For instance, the reaction with amino acids proceeds under mild alkaline conditions to yield highly fluorescent sulfonamide derivatives. Although less common, derivatization of carboxylic acids to fluorescent esters can also be achieved, typically requiring activation of the carboxylic acid.

The table below summarizes the potential of this compound as a fluorescent labeling reagent for different biomolecules.

Target BiomoleculeFunctional GroupPotential DerivativeDetection Principle
Amino AcidsPrimary/Secondary AmineNaphthalene-sulfonamideFluorescence
Peptides/ProteinsN-terminal amine, Lysine side-chain amineNaphthalene-sulfonamideFluorescence
Carboxylic AcidsCarboxylNaphthalene-sulfonate ester (after activation)Fluorescence
Phenolic CompoundsPhenolic HydroxylNaphthalene-sulfonate esterFluorescence

Enhancement of Chromatographic Separation and Mass Spectrometric Ionization Efficiency

Chemical derivatization is a powerful strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. This compound, by reacting with polar functional groups, can enhance the hydrophobicity of analytes, leading to better retention and separation in reversed-phase high-performance liquid chromatography (RP-HPLC).

A related compound, 2-naphthalenesulfonyl chloride, has been successfully used for the pre-column derivatization of secondary amines for HPLC analysis. nih.gov This derivatization improves the chromatographic properties and allows for UV detection of the otherwise non-chromophoric analytes. Given its similar reactive groups, this compound is expected to offer similar advantages.

In the realm of mass spectrometry (MS), derivatization with sulfonyl chlorides can significantly enhance ionization efficiency, particularly in electrospray ionization (ESI). The introduction of a naphthalene sulfonyl moiety can increase the proton affinity of the analyte, leading to a more intense signal in positive-ion mode ESI-MS. nih.gov This is particularly beneficial for compounds that are difficult to ionize in their native form.

The table below outlines the expected benefits of derivatization with this compound for chromatographic and mass spectrometric analysis.

Analytical TechniqueEnhancement MechanismExpected Outcome
Reversed-Phase HPLCIncreased hydrophobicity of the analyteImproved retention, resolution, and peak shape.
UV-Visible DetectionIntroduction of a chromophoric naphthalene groupEnables or enhances detection at specific wavelengths.
Fluorescence DetectionIntroduction of a fluorophoric naphthalene groupHigh-sensitivity detection.
Electrospray Ionization Mass Spectrometry (ESI-MS)Increased proton affinity of the analyteEnhanced signal intensity in positive-ion mode.

Quantitative Analysis of Endogenous and Exogenous Compounds

The principles of using this compound for derivatization can be extended to the quantitative analysis of various endogenous and exogenous compounds in complex biological matrices. By converting the analyte into a derivative with favorable analytical properties, the sensitivity and selectivity of the quantification method can be greatly improved.

For instance, the quantitative analysis of low-level biogenic amines or pharmaceutical compounds in plasma or urine often requires a derivatization step to achieve the necessary limits of detection. The reaction with this compound would yield a stable derivative that can be quantified using HPLC with UV or fluorescence detection, or by LC-MS. nih.gov

The use of a bifunctional reagent like this compound could also enable novel quantitative strategies, such as the simultaneous derivatization of an analyte and an internal standard, potentially improving the accuracy and precision of the measurement.

The table below provides examples of potential applications of this compound in quantitative analysis.

Analyte ClassExampleBiological MatrixAnalytical Method
Biogenic AminesHistamine, DopaminePlasma, UrineHPLC-Fluorescence, LC-MS
Amino AcidsNeurotransmitters (e.g., GABA)Cerebrospinal FluidHPLC-Fluorescence, LC-MS
PharmaceuticalsPrimary/Secondary Amine-containing drugsBlood, PlasmaHPLC-UV, LC-MS
Environmental PhenolsBisphenol AWater, UrineLC-MS

Pharmacological Mechanism Studies (if applicable to specific derivatives)

The pharmacological activities of naphthalene derivatives are diverse and well-documented, encompassing antimicrobial, anti-inflammatory, and anticancer properties. ekb.eg The introduction of sulfonamide functionalities can further modulate the biological activity of the naphthalene core. Bis-sulfonamides, in particular, have been investigated for a range of therapeutic applications. nih.govacs.org

Derivatives of this compound, specifically the corresponding bis-sulfonamides, are expected to exhibit biological activity. The specific mechanism of action would depend on the nature of the amine that has reacted with the sulfonyl chloride groups. For example, if the amine is part of a pharmacologically active molecule, the resulting bis-sulfonamide could act as a pro-drug or exhibit a modified pharmacological profile.

General mechanisms of action for sulfonamide-containing compounds include:

Enzyme Inhibition: The sulfonamide group can mimic the transition state of an enzymatic reaction or bind to the active site of an enzyme, leading to its inhibition. mdpi.com

Disruption of Protein-Protein Interactions: The rigid naphthalene spacer could position the two sulfonamide-linked moieties in a way that interferes with the interaction between two proteins.

While specific pharmacological studies on derivatives of this compound are not widely reported, the known biological activities of related compounds provide a strong rationale for their investigation as potential therapeutic agents.

The table below summarizes potential pharmacological activities and mechanisms for derivatives of this compound.

Derivative ClassPotential Pharmacological ActivityPotential Mechanism of Action
Bis-sulfonamides with heterocyclic aminesAntibacterial, AntifungalInhibition of essential metabolic enzymes (e.g., dihydropteroate (B1496061) synthase)
Bis-sulfonamides with aromatic aminesAnticancerInhibition of cell cycle kinases, induction of apoptosis
Bis-sulfonamides with amino acid estersAnti-inflammatoryModulation of inflammatory signaling pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing Naphthalene-2,7-disulfonyl dichloride, and what methodological challenges arise during purification?

  • Answer : The compound is typically synthesized via sulfonation of naphthalene followed by chlorination. For example, naphthalene-2,7-disulfonic acid (produced by sulfonation at 100–110°C with concentrated sulfuric acid) is treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . A key challenge is isolating the dichloride from unreacted precursors and byproducts. Purification often involves recrystallization from non-polar solvents (e.g., chloroform) or vacuum distillation, requiring strict moisture control to prevent hydrolysis .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Characterization relies on spectroscopic methods:

  • IR spectroscopy : Confirm S=O stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks at m/z 331 (M⁺) and fragment ions corresponding to sulfonyl chloride groups .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.8–8.5 ppm), while sulfonyl carbons resonate at δ 125–135 ppm .

Q. What are the primary applications of this compound in organic synthesis?

  • Answer : The compound is a versatile electrophile for synthesizing sulfonamide derivatives (e.g., dyes, polymers). For instance, it reacts with amines under mild conditions (e.g., in THF at 0–25°C) to form disulfonamides, which are precursors to azo dyes like Basic Brown 16 . It also serves as a crosslinking agent in polymer chemistry, enabling covalent modification of methacrylate resins .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of this compound in nucleophilic substitutions?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while temperature modulates selectivity. For example, at 0°C, primary amines preferentially attack the less sterically hindered 2-position sulfonyl chloride, whereas elevated temperatures (50–60°C) promote bis-functionalization . Kinetic vs. thermodynamic control should be assessed via time-resolved ¹H NMR or LC-MS .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Answer : Discrepancies in UV/Vis or fluorescence spectra (e.g., λmax shifts) often stem from solvent polarity or aggregation effects. For validation:

  • Compare data under standardized conditions (e.g., 25°C in acetonitrile).
  • Use computational tools (TD-DFT) to model electronic transitions and correlate with experimental spectra .
  • Cross-reference with crystallographic data (if available) to confirm substituent orientation .

Q. How does the hydrolytic stability of this compound impact its utility in aqueous-phase reactions?

  • Answer : The compound hydrolyzes rapidly in water to form naphthalene-2,7-disulfonic acid, limiting its use in aqueous media. To mitigate this:

  • Employ phase-transfer catalysts (e.g., TEBACl) in biphasic systems (water/chloroform) to accelerate reactions before hydrolysis dominates .
  • Monitor hydrolysis kinetics via conductivity measurements or pH-stat titration .

Q. What advanced analytical techniques are critical for studying degradation pathways of this compound under thermal stress?

  • Answer :

  • TGA-DSC : Identify decomposition temperatures and exothermic events (e.g., SO₂ release at >200°C) .
  • GC-MS : Detect volatile degradation products like HCl and sulfur oxides .
  • XPS : Analyze surface composition changes in polymer composites after thermal treatment .

Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions to improve yields .
  • Toxicity Handling : Despite limited toxicological data on the dichloride, assume acute toxicity (similar to sulfonyl chlorides) and use fume hoods/PPE .
  • Regulatory Compliance : Follow HS code 2904909090 for international shipping, ensuring proper documentation of sulfonated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.